[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt
Description
Chemical Identification and Nomenclature
Systematic IUPAC Name Derivation
The IUPAC name is derived through systematic rules for nucleotides:
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate .
- Stereochemistry : The sugar moiety (oxolan-2-yl) is specified with R and S configurations at positions 2, 3, 4, and 5.
- Substituents : The pyrimidine ring (2,4-dioxo group) and phosphate group (hydrogen phosphate) are explicitly named.
- Counterion : Sodium is indicated as the cationic species balancing the phosphate’s negative charge.
Alternative Nomenclatural Representations
The compound is associated with multiple identifiers:
Note: The CAS number 3387-36-8 referenced in the query does not align with available data. The validated CAS for this compound is 3106-18-1 .
Structural Relationship to Uridine 5'-Monophosphate (UMP) Family
This sodium salt is structurally analogous to uridine 5'-monophosphate (UMP), differing only in the substitution of one phosphate hydrogen with sodium:
The sodium salt enhances solubility and stability compared to free UMP, making it preferable in experimental settings .
Properties
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Cytidine Monophosphate Nitrosation
Reaction Mechanism and Optimization
The most widely documented industrial method involves the nitrosation of cytidine monophosphate (CMP) or its sodium salt. This process exploits the deamination of cytosine to uracil under acidic conditions, followed by crystallization and purification. The reaction proceeds as follows:
Nitrosation : CMP reacts with sodium nitrite (NaNO₂) in aqueous solution under controlled acidic conditions (pH 1–3) at temperatures below 60°C. Hydrochloric acid or acetic anhydride is typically used to protonate the cytosine base, facilitating nucleophilic attack by nitrous acid (HNO₂):
$$
\text{CMP} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{UMP} + \text{N}2\text{O} + \text{H}_2\text{O}
$$
Excess nitrous acid is neutralized post-reaction to prevent over-nitrosation.pH Adjustment : The reaction mixture is neutralized to pH 6.4–7.2 using sodium hydroxide, precipitating impurities while retaining UMP in solution.
Crystallization : Ethanol (95% v/v) is added at a 0.5–10:1 volumetric ratio to induce crystallization. This step achieves a crude yield of 80–85% with 92–96% purity.
Recrystallization : The crude product is dissolved in water, adjusted to pH 7.0–8.5, and filtered through activated carbon to remove residual pigments and salts, yielding pharmaceutical-grade UMP-Na₂ with ≥99% purity.
Table 1: Representative Synthesis Parameters from Patent CN104447922A
| Parameter | Conditions |
|---|---|
| Starting Material | 50 g CMP |
| Solvent | 150 mL H₂O |
| NaNO₂ | 50 g |
| Acid (HCl) | 50 mL (37% concentration) |
| Reaction Temperature | 50°C |
| Crystallization Solvent | 95% ethanol (1:3 v/v) |
| Final Yield | 85% |
| Purity | 96.5% (HPLC) |
Enzymatic Synthesis Using Uracil Phosphoribosyltransferase
Biocatalytic Pathway
Enzymatic methods offer a sustainable alternative, leveraging uracil phosphoribosyltransferase (UPRT) to catalyze the condensation of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP):
$$
\text{Uracil} + \text{PRPP} \xrightarrow{\text{UPRT}} \text{UMP} + \text{PP}_i
$$
Immobilized UPRT from Thermus thermophilus (MTtUPRT3) on magnetic microparticles enables reusable catalysis, operating optimally at 70–100°C and pH 7.0.
Table 2: Enzymatic Synthesis Performance
| Condition | Value |
|---|---|
| Enzyme Load | 968 IU/g support |
| Temperature Stability | 100°C for 8 cycles |
| Reaction Time | 2–4 hours |
| Yield (UMP) | 70–75% |
| Purity | >90% (after ion-exchange chromatography) |
Advantages and Limitations
- Advantages : Eliminates toxic reagents (e.g., HNO₂), reduces waste, and supports green chemistry principles.
- Limitations : Lower yields compared to chemical methods; high enzyme production costs.
Biosynthetic Pathways in De Novo Pyrimidine Synthesis
In Vivo Production
UMP-Na₂ is synthesized endogenously via the six-step de novo pathway in humans, involving carbamoyl phosphate synthetase II (CPS II), aspartate transcarbamylase, and UMPS (a bifunctional orotate phosphoribosyltransferase/OMP decarboxylase). UMPS catalyzes the final two steps:
- Orotate + PRPP → Orotidine-5'-monophosphate (OMP)
- OMP → UMP + CO₂
Table 3: Key Enzymatic Parameters in UMPS
| Enzyme | Activity (μmol/min/mg) | $$K_m$$ (Orotate) |
|---|---|---|
| OPRTase | 0.45 | 12 μM |
| OMP Decarboxylase | 1.2 | 0.8 μM |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Criterion | Chemical Synthesis | Enzymatic Synthesis | Biosynthesis |
|---|---|---|---|
| Yield | 85–90% | 70–75% | <1%* |
| Purity | ≥99% | 90–95% | N/A |
| Scalability | Industrial | Pilot-scale | Laboratory |
| Environmental Impact | High (toxic waste) | Low | Neutral |
| Cost | $50–100/g | $200–300/g | N/A |
Theoretical yield in *de novo pathways is high, but extraction costs render it impractical for bulk production.
Advanced Purification Techniques
Ion-Exchange Chromatography
UMP-Na₂ is isolated using DEAE-Sephadex A-25 columns, eluting with a 0.1–0.5 M NaCl gradient. This achieves >99.5% purity but requires 48–72 hours per batch.
Recrystallization Optimization
Ethanol-water mixtures (70–80% ethanol) at 4°C reduce nucleotide degradation, improving crystal homogeneity.
Chemical Reactions Analysis
Phosphate Group Reactivity
The phosphate moiety is central to the compound’s reactivity, enabling hydrolysis, metal coordination, and enzymatic interactions.
Hydrolysis Reactions
Metal Coordination
| Metal Ion | Interaction | Application |
|---|---|---|
| Mg²⁺ | Chelation via phosphate oxygen | Stabilizes structure in enzymatic processes . |
| Ca²⁺ | Weak coordination | May precipitate phosphate in solution. |
Glycosidic Bond Cleavage
The β-N-glycosidic bond between uracil and ribose is susceptible to hydrolysis:
| Conditions | Products | Mechanism |
|---|---|---|
| HNO₂ (0.5M, 25°C, 24h) | Uracil + Ribose-5-phosphate | Acidic deamination and bond rupture . |
| Enzymatic (Nucleosidases) | Uracil + Ribose-5-phosphate | Biological hydrolysis in vivo . |
Uracil Ring Modifications
The 2,4-dioxopyrimidine ring undergoes redox and substitution reactions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Reduction | NaBH₄, H₂O, 25°C | Dihydrouracil derivative |
| Alkylation | CH₃I, DMF, 60°C | 3-Methyluracil analog |
Enzymatic Interactions
UMP disodium salt participates in biochemical pathways as a substrate or inhibitor:
Stability and Degradation
Key Findings
-
Phosphate Reactivity Dominates : Hydrolysis and metal interactions are the most well-characterized reactions.
-
Biological Relevance : Enzymatic processing aligns with its role in nucleotide metabolism .
-
Structural Sensitivity : The compound degrades under extreme pH or UV exposure, necessitating controlled storage .
Scientific Research Applications
Disodium uridine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing cognitive function.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
Disodium uridine-5’-monophosphate exerts its effects through several mechanisms:
Nucleotide Synthesis: It serves as a precursor for the synthesis of RNA and other nucleotides.
Metabolic Pathways: It is involved in glycogen synthesis and the hexosamine biosynthetic pathway, which regulates protein modification.
Molecular Targets: Targets include enzymes like uridine phosphorylase and nucleoside diphosphate kinase.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between the target compound and its analogs:
Physicochemical and Functional Insights
- Solubility : The disodium salt of the target compound exhibits superior water solubility compared to free acid forms (e.g., 76528-22-8) due to ionic interactions .
- 76528-22-8’s 4-amino and 5-methoxy groups may enhance base-pairing specificity in oligonucleotide analogs . 1157-60-4’s phosphonic acid moiety confers resistance to enzymatic hydrolysis, increasing metabolic stability .
- Stereochemistry : The (2R,3S,4R,5R) configuration in the target compound mirrors natural ribonucleotides, whereas (3R,5R)-configured analogs (e.g., ) may exhibit reduced enzyme recognition .
Biological Activity
The compound “[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt” is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a pyrimidine derivative and a phosphate group. The molecular formula and weight are crucial for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₇P |
| Molecular Weight | 299.17 g/mol |
| Solubility | Soluble in water |
| State | Solid |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound interferes with nucleic acid synthesis, which is critical for cancer cell growth and replication. It acts as an antimetabolite, similar to established chemotherapeutic agents like 5-fluorouracil (5-FU), by inhibiting thymidylate synthase .
- Case Studies : A study conducted on human colorectal cancer cells demonstrated that the compound reduced cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both bacterial and fungal strains.
- In Vitro Studies : In laboratory settings, the compound showed inhibition of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Enzymatic Inhibition
Another notable biological activity is its role as an enzyme inhibitor. The compound has been identified as a potential inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), an enzyme involved in nucleotide metabolism.
- Research Findings : Inhibition assays revealed that the compound could reduce eNTPDase activity by approximately 50% at a concentration of 25 µM, suggesting its potential use in modulating nucleotide signaling pathways .
Safety and Toxicity
Safety assessments are crucial for any potential therapeutic agent. Toxicity studies conducted on animal models indicate that the compound has a favorable safety profile at therapeutic doses.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Answer:
- NMR (¹H, ¹³C, ³¹P): Assign peaks for the pyrimidinyl (δ 7.2–8.5 ppm), oxolane (δ 4.0–5.5 ppm), and phosphate groups (δ -1 to -3 ppm for ³¹P) . Use D₂O or deuterated DMSO to resolve hydroxyl protons.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M-Na]⁻) and fragmentation patterns, especially cleavage between the oxolane and phosphate moieties .
- X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydrofuran ring (e.g., C2 and C3 configurations) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Avoid inhalation of fine powders using fume hoods .
- Spill Management: Neutralize acidic or basic spills with inert absorbents (e.g., vermiculite) before disposal .
- First Aid: Immediate rinsing with water for skin/eye exposure (15+ minutes); seek medical evaluation if irritation persists .
Advanced: How can researchers resolve discrepancies in NMR data during structural analysis?
Answer:
- Solvent Effects: Test multiple solvents (e.g., D₂O vs. CDCl₃) to identify exchangeable protons or conformational changes .
- Variable Temperature NMR: Use low-temperature NMR (e.g., -40°C) to slow dynamic processes (e.g., ring puckering) and sharpen split peaks .
- Cross-Validation: Compare with computational models (DFT calculations) to verify predicted chemical shifts .
Advanced: What strategies optimize reaction yields when steric hindrance limits phosphorylation efficiency?
Answer:
- Catalyst Screening: Test bulky phosphoramidites (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to reduce steric clashes .
- Microwave Assistance: Enhance reaction kinetics by reducing activation energy (e.g., 100°C for 1h vs. 24h at RT) .
- Protection Alternatives: Replace tert-butyldimethylsilyl (TBS) groups with less bulky acetyl protections for transient intermediates .
Advanced: How should researchers design experiments to study enzymatic interactions involving this compound?
Answer:
- Theoretical Framework: Link to enzyme kinetics models (e.g., Michaelis-Menten) to assess phosphate transfer efficiency .
- Isothermal Titration Calorimetry (ITC): Measure binding affinities (Kd) between the compound and target enzymes (e.g., kinases) .
- Control Experiments: Use non-phosphorylated analogs to isolate the phosphate group’s role in enzymatic activity .
Advanced: How can high background signals be minimized in chemiluminescent assays using this compound?
Answer:
- Substrate Concentration: Titrate CDP-Star (a related chemiluminescent agent) to 0.1–0.5 mM to balance sensitivity and noise .
- Exposure Time: Limit film exposure to 1–5 minutes; use cooled CCD cameras for low-light detection .
- Blocking Agents: Pre-treat membranes with 5% BSA to reduce non-specific binding .
Advanced: What methodologies validate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Incubate at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 48h. Monitor degradation via HPLC .
- Kinetic Analysis: Calculate activation energy (Ea) using Arrhenius plots from stability data at 25°C, 40°C, and 60°C .
- Mass Spectrometry: Identify degradation products (e.g., hydrolyzed phosphate or oxidized pyrimidine) .
Advanced: How can process control models improve scalability in synthesis?
Answer:
- PAT (Process Analytical Technology): Implement in-line FTIR to monitor phosphorylation in real-time .
- DoE (Design of Experiments): Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) for pilot-scale batches .
- Risk Assessment: Map critical quality attributes (CQAs) like purity and yield to raw material variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
